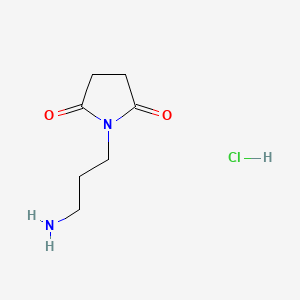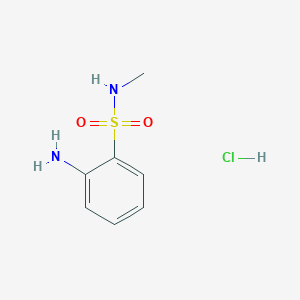
1-(4-fluorobenzyl)-1H-pyrazole
描述
1-(4-Fluorobenzyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 The presence of a fluorobenzyl group at the 1-position of the pyrazole ring imparts unique chemical and physical properties to this compound
准备方法
The synthesis of 1-(4-fluorobenzyl)-1H-pyrazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-fluorobenzyl bromide and hydrazine hydrate.
Formation of Pyrazole Ring: The reaction between 4-fluorobenzyl bromide and hydrazine hydrate in the presence of a base such as sodium hydroxide leads to the formation of this compound. The reaction is typically carried out in an organic solvent like ethanol or methanol under reflux conditions.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis modules to enhance yield and purity.
化学反应分析
1-(4-Fluorobenzyl)-1H-pyrazole undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The fluorobenzyl group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Nucleophilic Substitution: The pyrazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms, leading to the formation of various substituted pyrazoles.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used. For example, oxidation with potassium permanganate can yield pyrazole carboxylic acids, while reduction with lithium aluminum hydride can produce pyrazole alcohols.
Common reagents used in these reactions include nitric acid, sulfuric acid, halogens, potassium permanganate, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and the nature of the substituents on the pyrazole ring.
科学研究应用
1-(4-Fluorobenzyl)-1H-pyrazole has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of enzymes and receptors involved in various diseases.
Materials Science:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
作用机制
The mechanism of action of 1-(4-fluorobenzyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The fluorobenzyl group can enhance the compound’s binding affinity and selectivity for its target, while the pyrazole ring can participate in hydrogen bonding and other interactions with the target protein.
相似化合物的比较
1-(4-Fluorobenzyl)-1H-pyrazole can be compared with other similar compounds, such as:
1-(4-Fluorobenzyl)-1H-indazole: This compound has a similar structure but contains an indazole ring instead of a pyrazole ring. It is known for its activity as a synthetic cannabinoid.
1-(4-Fluorobenzyl)-1H-indole: This compound contains an indole ring and is also investigated for its biological activity, particularly as a ligand for various receptors.
This compound-5-carboxamide: This derivative contains a carboxamide group at the 5-position of the pyrazole ring and is studied for its potential as an anti-inflammatory agent.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorobenzyl group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
属性
IUPAC Name |
1-[(4-fluorophenyl)methyl]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2/c11-10-4-2-9(3-5-10)8-13-7-1-6-12-13/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJIQZYJZSZBXCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
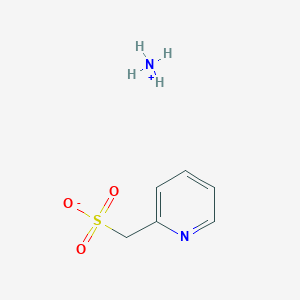

![Ethyl 2-[(4-chlorophenyl)amino]-4-methylpyrimidine-5-carboxylate](/img/structure/B1522488.png)
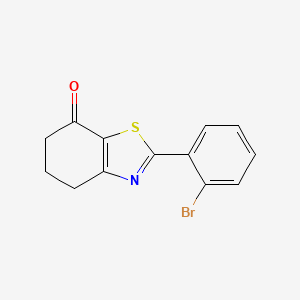
![3-{[1-(4-Bromophenyl)-1-oxopropan-2-yl]carbamoyl}propanoic acid](/img/structure/B1522490.png)
![1-[(Dimethyl-1,3-oxazol-2-yl)methyl]piperazine](/img/structure/B1522492.png)
![2,2,2-trifluoroethyl N-[2-(2-methylpiperidin-1-yl)ethyl]carbamate](/img/structure/B1522494.png)
![butyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoylbutanoate](/img/structure/B1522497.png)
![Ethyl[2-methyl-1-(pyridin-3-yl)propyl]amine](/img/structure/B1522498.png)
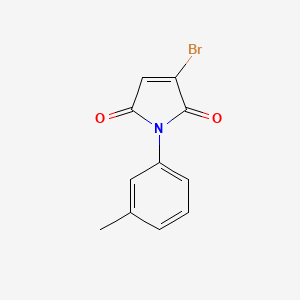
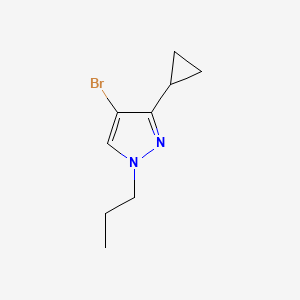
![5-(Chloromethyl)-3-[(3-fluorophenyl)methyl]-1,2,4-oxadiazole](/img/structure/B1522502.png)
